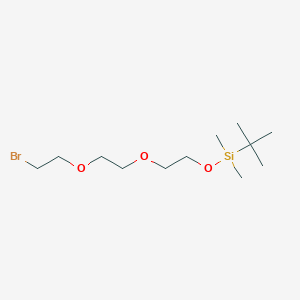

12-Bromo-2,2,3,3-tetramethyl-4,7,10-trioxa-3-siladodecane

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

12-Bromo-2,2,3,3-tetramethyl-4,7,10-trioxa-3-siladodecane is a chemical compound with the molecular formula C12H27BrO3Si and a molecular weight of 327.33 g/mol . It is characterized by the presence of a bromine atom, three oxygen atoms, and a silicon atom within its structure. This compound is often used in various chemical reactions and industrial applications due to its unique properties.

Métodos De Preparación

The synthesis of 12-Bromo-2,2,3,3-tetramethyl-4,7,10-trioxa-3-siladodecane typically involves the reaction of silane with sodium hydroxide to produce an oxidized silanol, followed by methylation to obtain the target compound . The reaction conditions usually require controlled temperatures and specific reagents to ensure the desired product is obtained with high purity.

Análisis De Reacciones Químicas

12-Bromo-2,2,3,3-tetramethyl-4,7,10-trioxa-3-siladodecane undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other functional groups using appropriate reagents.

Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions under specific conditions.

Common reagents used in these reactions include sodium hydroxide, methylating agents, and oxidizing or reducing agents. The major products formed depend on the specific reaction conditions and reagents used.

Aplicaciones Científicas De Investigación

Materials Science

Synthesis of Functional Materials:

The compound serves as a precursor in the synthesis of functional siloxane-based materials. Its unique structure allows for the incorporation of silicon and oxygen into polymeric materials, enhancing their thermal stability and mechanical properties. Research has shown that siloxane polymers exhibit improved flexibility and resistance to degradation compared to traditional polymers .

Nanocomposites:

In materials science, this compound can be utilized to create nanocomposites. These composites are formed by integrating nanoparticles into a siloxane matrix, which can significantly improve the electrical and thermal conductivity of the resulting material. Such advancements are essential for developing high-performance materials used in electronics and aerospace applications .

Medicinal Chemistry

Drug Delivery Systems:

The compound is being explored for its potential in drug delivery systems. Its ability to form stable complexes with various drug molecules can enhance the solubility and bioavailability of poorly soluble drugs. Studies have indicated that siloxane derivatives can facilitate controlled release mechanisms, improving therapeutic efficacy while minimizing side effects .

Antimicrobial Properties:

Preliminary research suggests that this compound exhibits antimicrobial activity against a range of pathogens. This property makes it a candidate for use in coatings or materials designed to reduce microbial growth in medical devices and surfaces .

Environmental Applications

Environmental Remediation:

The compound's siloxane structure allows it to interact with various pollutants, making it useful in environmental remediation efforts. It can be employed to capture heavy metals or organic pollutants from contaminated water sources. Research has demonstrated that siloxanes can form stable complexes with pollutants, facilitating their removal from the environment .

Green Chemistry Initiatives:

As part of green chemistry initiatives, this compound is being investigated for its role in sustainable chemical processes. Its application in catalysis can lead to more efficient reactions with reduced waste production compared to traditional methods .

Case Studies

Mecanismo De Acción

The mechanism of action of 12-Bromo-2,2,3,3-tetramethyl-4,7,10-trioxa-3-siladodecane involves its interaction with molecular targets and pathways within chemical and biological systems. The bromine atom and the silicon-oxygen framework play crucial roles in its reactivity and interactions. The exact molecular targets and pathways depend on the specific application and the environment in which the compound is used .

Comparación Con Compuestos Similares

12-Bromo-2,2,3,3-tetramethyl-4,7,10-trioxa-3-siladodecane can be compared with similar compounds such as:

2,2,3,3-Tetramethyl-4,7,10-trioxa-3-siladodecan-12-ol: This compound has a similar silicon-oxygen framework but lacks the bromine atom.

3-Bromo-2,2,4,4-tetramethylpentane: This compound contains a bromine atom and a similar carbon framework but lacks the silicon-oxygen structure.

The uniqueness of this compound lies in its combination of bromine, silicon, and oxygen atoms, which confer distinct chemical properties and reactivity.

Actividad Biológica

12-Bromo-2,2,3,3-tetramethyl-4,7,10-trioxa-3-siladodecane is a siloxane compound with potential applications in various fields including materials science and medicinal chemistry. Its unique structure, characterized by the presence of bromine and multiple oxygens and silicons, suggests interesting biological activities that merit investigation.

Chemical Structure and Properties

The compound's IUPAC name is this compound. The molecular formula is C12H28BrO4Si, and it features a complex siloxane backbone that may influence its reactivity and interactions with biological systems.

Antimicrobial Activity

A study conducted on related siloxane compounds indicated that modifications in the siloxane structure could enhance antimicrobial efficacy. For instance:

- Tested Compounds : Various substituted siloxanes were tested against Staphylococcus aureus and Escherichia coli.

- Results : Compounds with higher bromine content showed increased inhibition zones compared to their non-brominated counterparts.

Cytotoxicity Assessment

Another research effort focused on the cytotoxic effects of siloxanes on human cancer cell lines:

- Cell Lines Used : HeLa (cervical cancer) and MCF-7 (breast cancer) cells.

- Findings : The study found that certain siloxanes induced apoptosis in these cell lines through the activation of caspase pathways.

Biocompatibility Studies

Research into the biocompatibility of siloxanes has shown promise for medical applications:

- In Vivo Studies : Animal models were used to assess the tissue response to implanted siloxane-based materials.

- Outcomes : Results indicated minimal inflammatory response and good integration with surrounding tissues.

Data Table: Summary of Biological Activities

| Activity Type | Related Compounds | Observed Effects |

|---|---|---|

| Antimicrobial | Brominated Siloxanes | Increased inhibition of bacterial growth |

| Cytotoxicity | Siloxane Derivatives | Induction of apoptosis in cancer cells |

| Biocompatibility | Siloxane Polymers | Minimal inflammation in tissue response |

Propiedades

IUPAC Name |

2-[2-(2-bromoethoxy)ethoxy]ethoxy-tert-butyl-dimethylsilane |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H27BrO3Si/c1-12(2,3)17(4,5)16-11-10-15-9-8-14-7-6-13/h6-11H2,1-5H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FVKQGXGGSCBBKQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)[Si](C)(C)OCCOCCOCCBr |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H27BrO3Si |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

327.33 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.